molecular formula C21H17NO B11540371 2-methyl-4,4-diphenyl-4H-3,1-benzoxazine

2-methyl-4,4-diphenyl-4H-3,1-benzoxazine

Katalognummer: B11540371
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: NIGGAKMUVOEAEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by a benzoxazine ring with two phenyl groups and a methyl group attached, which contributes to its unique chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,4-diphenyl-4H-3,1-benzoxazine typically involves the cyclization of o-aminophenylcarbinols with appropriate aldehydes or ketones. One common method includes the reaction of o-aminophenyldiethylcarbinol with α-haloalkyl or furanyl acid chlorides or bromides in the presence of boron trifluoride etherate . This reaction proceeds through the formation of tetrafluoroborates, which are then deprotonated to yield the desired benzoxazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or halogens (e.g., chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Nucleophiles like amines or thiols can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted benzoxazines with various functional groups, such as nitro, halogen, amino, or thiol groups .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine is unique due to the presence of both phenyl and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides a balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C21H17NO

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-methyl-4,4-diphenyl-3,1-benzoxazine

InChI

InChI=1S/C21H17NO/c1-16-22-20-15-9-8-14-19(20)21(23-16,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3

InChI-Schlüssel

NIGGAKMUVOEAEU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.